2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-cyclopropylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-11(16)7-15-10-4-2-1-3-9(10)14-12(15)8-5-6-8/h1-4,8H,5-7H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWVIFLEWGBZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 Cyclopropyl 1h 1,3 Benzodiazol 1 Yl Acetamide and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of the target molecule, 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide, reveals two primary disconnection points. The most logical approach involves severing the N-C bond of the acetamide (B32628) side chain and the C-N bonds of the benzimidazole (B57391) ring. This strategy simplifies the complex structure into more readily available starting materials.
The primary disconnection at the N1-position of the benzimidazole ring suggests an alkylation reaction as the final step in the synthetic sequence. This would involve the reaction of a 2-cyclopropyl-1H-benzimidazole intermediate with a suitable two-carbon electrophile bearing the acetamide functionality, such as 2-haloacetamide.
The second key disconnection breaks down the benzimidazole core itself. This heterocyclic system can be retrosynthetically cleaved into an ortho-disubstituted benzene (B151609) derivative, specifically o-phenylenediamine, and a one-carbon electrophile that will ultimately form the C2 position of the imidazole (B134444) ring. In this case, the C2-cyclopropyl group points towards the use of cyclopropanecarboxylic acid or its derivatives as the source of this fragment. This approach is a common and effective strategy for the synthesis of 2-substituted benzimidazoles.
Precursor Synthesis and Intermediate Derivatization
The forward synthesis, guided by the retrosynthetic analysis, involves the systematic construction of the molecule through the synthesis of the benzimidazole ring, introduction of the cyclopropyl (B3062369) moiety, and finally, the attachment of the acetamide side chain.
Synthesis of the Benzimidazole Ring System
The formation of the benzimidazole ring is a cornerstone of this synthesis. A widely employed and efficient method is the condensation of o-phenylenediamine with a carboxylic acid or its derivative. sid.ir This reaction is typically acid-catalyzed and proceeds via a dehydrative cyclization. Various catalysts and reaction conditions have been reported to promote this transformation, including mineral acids, Lewis acids, and solid-supported catalysts. sid.irnih.gov The choice of catalyst and solvent can significantly influence the reaction rate and yield.
Table 1: Selected Catalysts for Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes/Carboxylic Acids
| Catalyst | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid | Reflux in ethanol | High | researchgate.net |
| Supported Gold Nanoparticles | Ambient temperature, CHCl3:MeOH | High | nih.gov |
| P2O5-SiO2 | Solvent-free, room temperature | Good to excellent | sid.ir |
This table is interactive. Click on the headers to sort the data.
Introduction of the Cyclopropyl Moiety
The introduction of the cyclopropyl group at the 2-position of the benzimidazole ring is achieved during the initial condensation reaction. By utilizing cyclopropanecarboxylic acid as the reaction partner for o-phenylenediamine, the 2-cyclopropyl-1H-benzimidazole intermediate is directly formed. thieme-connect.de This reaction is often carried out under acidic conditions at elevated temperatures to facilitate the cyclization and dehydration process. An alternative approach involves the reaction of o-phenylenediamine with cyclopropanecarboxaldehyde, which upon in situ oxidation, also yields the desired 2-substituted benzimidazole. nih.gov
One specific method for the synthesis of 2-cyclopropyl-1H-benzimidazole involves the reaction of o-phenylenediamine with cyclopropanecarboxylic acid in the presence of ammonium persulfate and a catalytic amount of silver nitrate. thieme-connect.de
Formation of the Acetamide Side Chain
The final step in the synthesis of this compound is the formation of the acetamide side chain at the N1 position of the benzimidazole ring. This is typically accomplished through an N-alkylation reaction. The 2-cyclopropyl-1H-benzimidazole intermediate, being a secondary amine within a heterocyclic system, can be deprotonated with a suitable base to form a nucleophilic anion. This anion then reacts with an electrophile such as 2-chloroacetamide or 2-bromoacetamide to yield the final product.
The choice of base and solvent is crucial for the success of this alkylation step. Common bases include sodium hydride, potassium carbonate, or triethylamine, while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the reaction.
Advanced Synthetic Strategies and Reaction Conditions
To improve efficiency and reduce the number of synthetic steps, advanced strategies such as one-pot and multi-component reactions are highly desirable in modern organic synthesis.
One-Pot and Multi-Component Reaction Approaches
A one-pot synthesis of N-substituted 2-substituted benzimidazoles offers a streamlined alternative to the stepwise approach. In such a procedure, o-phenylenediamine, an aldehyde (in this case, cyclopropanecarboxaldehyde), and a component for the side chain could potentially be combined in a single reaction vessel. While a specific one-pot synthesis for the title compound is not explicitly detailed in the literature, general methods for the one-pot synthesis of 1,2-disubstituted benzimidazoles have been reported. iajpr.combeilstein-journals.org
Table 2: Examples of One-Pot Syntheses of Substituted Benzimidazoles
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| o-Phenylenediamine, Aldehyde | Ammonium chloride, 80-90°C in ethanol | 2-Substituted benzimidazole | iajpr.com |
| o-Phenylenediamine, Aldehyde | Bismuth Chloride | 2-Substituted benzimidazole | iajpr.com |
This table is interactive. Click on the headers to sort the data.
These advanced methodologies highlight the continuous efforts in synthetic chemistry to develop more efficient and environmentally benign routes to valuable chemical compounds.
Transition-Metal Catalyzed Coupling Reactions
Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of benzimidazole derivatives, enabling the formation of various carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thieme-connect.com These methods often proceed via C-H activation, a strategy that allows for the direct modification of the benzimidazole core without the need for pre-functionalized starting materials. thieme-connect.com
Rhodium (Rh) and Palladium (Pd) are frequently employed catalysts in C-H activation and annulation reactions on the benzimidazole core. thieme-connect.com These strategies have facilitated the formation of C–C, C–N, C–O, and C–F bonds through cross-coupling annulation, using coupling partners such as alkynes, olefins, and aryl halides. thieme-connect.com Nickel (Ni) catalysts have also proven effective for the C-H arylation and alkenylation at the C-2 position of benzimidazoles, utilizing phenol and enol derivatives as coupling partners. researchgate.netrsc.org
Copper (Cu) catalysts are notable for their role in forming C-N bonds. They are used in oxidative tandem C-H aminations to produce functionalized benzimidazoles and in intramolecular cyclizations to synthesize the core benzimidazole structure. rsc.orgnih.govacs.org One-pot, three-component reactions catalyzed by copper have been developed to synthesize benzimidazoles from 2-haloanilines, aldehydes, and sodium azide (NaN₃). organic-chemistry.org
Below is a table summarizing key transition-metal catalyzed reactions for benzimidazole synthesis and functionalization.
| Catalyst System | Reaction Type | Coupling Partners | Bond Formed | Reference |
|---|---|---|---|---|
| Rhodium (Rh), Palladium (Pd) | C-H Activation/Annulation | Alkynes, Olefins, Aryl Halides | C-C, C-N, C-O, C-F | thieme-connect.com |
| Nickel (Ni) | C-H Arylation/Alkenylation (C-2) | Phenol/Enol Derivatives | C-C | researchgate.netrsc.org |
| Copper (Cu) | Oxidative C-H Amination | Anilines, Amines | C-N | rsc.org |
| Copper (Cu) | Intramolecular Cyclization | o-bromoaryl derivatives | C-N | nih.govacs.orgorganic-chemistry.org |
| Palladium (Pd) | Suzuki Coupling | Aryl Boronic Acids | C-C | researchgate.net |
Base-Promoted Intramolecular Cyclization Techniques
The formation of the benzimidazole ring can be achieved through intramolecular cyclization reactions promoted by a base, often circumventing the need for transition-metal catalysts. acs.org These methods are synthetically valuable as they can avoid trace-metal impurities in the final products. acs.org
A common strategy involves the intramolecular N-arylation of amidines. In the presence of a strong base system like potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO), N-aryl amidines can be cyclized to form benzimidazoles in moderate to very good yields. acs.org This transformation is sensitive to the nature of the leaving group on the aromatic ring, with iodo-substituents generally showing higher reactivity. acs.org
Another transition-metal-free approach is the intermolecular cyclization of 2-iodoanilines with nitriles, using potassium tert-butoxide (KOtBu) as the base. rsc.org This method provides a direct route to a variety of substituted benzimidazole derivatives. rsc.org Base-mediated protocols have also been developed for the intramolecular C–N bond formation in aqueous media, presenting an economically and environmentally attractive alternative. nih.gov The mechanism for these base-promoted reactions can involve nucleophilic aromatic substitution or aryne-type intermediates, depending on the reaction conditions. nih.gov
| Base/Solvent System | Starting Materials | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| KOH/DMSO | N-aryl amidines | Intramolecular N-arylation | Transition-metal-free, high yields | acs.org |
| KOtBu | 2-iodoanilines and nitriles | Intermolecular Cyclization | Transition-metal-free, ligand-free | rsc.org |
| Weak Base/Water | Amidines | Intramolecular C-N bond formation | Environmentally benign, economical | nih.gov |
| NaH/DMF | Propargyl-substituted benzimidazoles | 7-exo-dig Cyclization | Forms benzimidazole-fused heterocycles | nih.gov |
Microwave-Assisted and Flow Chemistry Synthesis
Modern synthetic techniques such as microwave irradiation and continuous flow chemistry offer significant advantages over traditional batch processing for the synthesis of benzimidazole derivatives. These methods can lead to dramatic reductions in reaction times, increased yields, and improved safety profiles, aligning with the principles of green chemistry. benthamdirect.comingentaconnect.com
Microwave-Assisted Synthesis Microwave-assisted synthesis has become a widely applied technique for preparing benzimidazoles. eurekaselect.com The primary advantage is the rapid and uniform heating of the reaction mixture, which can accelerate reaction rates significantly, often reducing reaction times from hours to minutes. benthamdirect.comarkat-usa.org This has been successfully applied to the classical condensation of o-phenylenediamines with carboxylic acids or aldehydes, achieving yields of 94% to 98% in just 5 to 10 minutes, sometimes without the need for a catalyst. benthamdirect.comingentaconnect.com The efficiency of microwave heating can also enable chemistries that are unfeasible by conventional heating methods. arkat-usa.org
Flow Chemistry Synthesis Continuous flow chemistry offers a scalable, safe, and efficient alternative for the synthesis of benzimidazoles and their precursors. vapourtec.comacs.org In a flow system, reagents are pumped through a reactor where they mix and react. This allows for precise control over reaction parameters like temperature, pressure, and residence time. Flow chemistry has been used for the multi-step synthesis of complex pharmaceutical ingredients containing a benzimidazole core, eliminating the need for intermediate purification steps. acs.org It has also been applied to catalytic hydrogenations for benzimidazole ring formation, improving safety and scalability compared to batch hydrogenation. acs.org Furthermore, innovative two-step continuous flow systems, such as enzyme-electrochemical cascades, have been developed for a green and efficient synthesis of substituted benzimidazoles. vapourtec.com
| Technology | Typical Reaction | Key Advantages | Example Outcome | Reference |
|---|---|---|---|---|
| Microwave-Assisted | Condensation of o-phenylenediamine with aldehydes | Reduced reaction time, higher yields, catalyst-free options | 94-98% yield in 5-10 minutes | benthamdirect.comingentaconnect.com |
| Flow Chemistry | Multi-step synthesis of APIs | Scalability, safety, automation, reduced waste | Convergent synthesis without intermediate purification | acs.org |
| Flow Chemistry | Catalytic hydrogenation of nitro-aromatics | Improved safety for hazardous reactions, scalability | Kilogram-scale production of key intermediates | acs.org |
| Flow Chemistry | Enzyme-electrochemical cascade | Green oxidant (air), mild conditions, integrated operations | Industrially relevant and efficient method | vapourtec.com |
Regioselective and Stereoselective Syntheses of Derivatives
Achieving control over the position and spatial orientation of substituents is a critical challenge in the synthesis of complex benzimidazole analogues. Methodologies that provide high regioselectivity and stereoselectivity are essential for creating specific, biologically active molecules.
Control of Substitution Patterns on the Benzodiazole Core
The functionalization of the benzimidazole ring can occur at the nitrogen atoms or the carbon atoms of the benzene ring. Controlling the site of substitution is crucial for tuning the properties of the final compound. Regioselective synthesis of 1,2-disubstituted benzimidazoles, for example, is important as these structures are common drug discovery targets. nih.gov
The substitution pattern can be controlled by the choice of starting materials and reaction conditions. For instance, using diversely substituted o-phenylene diamines allows for the introduction of functional groups onto the benzene portion of the core. acs.org The electronic properties of substituents on the reactants can also direct the outcome of the reaction. In Rh-catalyzed C-H activation reactions, the presence of electron-donating or electron-withdrawing groups on the 2-aryl substituent can influence the efficiency of the cyclization process. nih.gov Post-synthetic modifications, such as catalytic borylation followed by cross-coupling, can be used to selectively functionalize the C-4 position. researchgate.net
Chiral Synthesis and Enantioselective Approaches
The synthesis of enantioenriched benzimidazole derivatives is of high interest, as the chirality of a molecule often dictates its biological activity. Several enantioselective methods have been developed for this purpose.
One approach involves the creation of axial chirality. The palladium-catalyzed de novo construction of the benzimidazole skeleton has been used for the first enantioselective synthesis of N-N benzimidazole atropisomers with excellent enantioselectivities. researchgate.net Another strategy focuses on the functionalization of the C-2 position. A copper-hydride (CuH) catalyzed method has been developed for the asymmetric C2-allylation of benzimidazoles using 1,3-dienes as pronucleophiles, reversing the inherent selectivity for N-allylation. nih.gov
Organocatalysis also provides a powerful route to chiral benzimidazoles. Chiral 2-aminobenzimidazole derivatives have been successfully employed as bifunctional organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds. researchgate.netmdpi.com Additionally, iridium-catalyzed intramolecular allylic aminations have been developed to provide tricyclic benzimidazoles bearing a tertiary carbon stereocenter in high yields and excellent enantioselectivities (up to 99% ee). researchgate.net
| Methodology | Chiral Feature Introduced | Catalyst/Reagent | Key Outcome | Reference |
|---|---|---|---|---|
| Pd-catalyzed cyclization | N-N axial chirality (Atropisomers) | Palladium catalyst with biphosphine ligand | High yields and excellent enantioselectivities | researchgate.net |
| CuH-catalyzed allylation | C-2 chiral center | Copper-hydride catalyst | Exclusive C2-allylation with excellent stereoselectivity | nih.gov |
| Organocatalysis | α-chiral center | Chiral 2-aminobenzimidazole | Enantioselective α-amination of dicarbonyls | researchgate.netmdpi.com |
| Ir-catalyzed amination | Tertiary carbon stereocenter | Iridium catalyst with chiral phosphoramidite ligand | Up to 99% yield and 99% ee | researchgate.net |
Post-Synthetic Modifications and Functionalization
The direct functionalization of a pre-formed benzimidazole scaffold, often termed late-stage functionalization, is a highly efficient strategy for rapidly generating a library of analogues from a common intermediate. thieme-connect.com This approach is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.
Catalytic C-H activation is a primary method for post-synthetic modification, allowing for the introduction of aryl and vinyl groups at the C-2 position. researchgate.net N-arylation is another common modification, which can be achieved through copper-catalyzed reactions. researchgate.net
Beyond C-H activation, other methods are employed for functionalization. For example, N-substituted benzimidazole derivatives can be synthesized by reacting the benzimidazole core with various functionalized halides in a basic medium. Aza-Michael addition reactions, catalyzed by enzymes in a continuous-flow microreactor, have been used to create N-substituted derivatives by reacting benzimidazole with activated alkenes. mdpi.com These methods provide versatile and efficient routes to modify the core structure and explore the chemical space around the benzimidazole scaffold.
Amide Bond Transformations
The acetamide group in this compound offers a versatile handle for a variety of chemical modifications, including hydrolysis, reduction, and other transformations.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2-(2-cyclopropyl-1H-benzo[d]imidazol-1-yl)acetic acid. This hydrolysis can be a critical step in the synthesis of other derivatives, where the resulting carboxylic acid can be further functionalized.
Reduction: A significant transformation of the amide group is its reduction to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, converting the N-acetamide group to an N-ethyl amine. vedantu.com This reaction provides a pathway to synthesize 1-(2-aminoethyl)-2-cyclopropyl-1H-benzo[d]imidazole, a valuable intermediate for further derivatization.
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound (analog) | LiAlH₄, ether or Na/C₂H₅OH | 1-(2-aminoethyl)-2-cyclopropyl-1H-benzo[d]imidazole (analog) | Amide Reduction |
| Acetamide (general) | NaOH, Br₂ (Hofmann rearrangement) | Methylamine | Amide Degradation |
| N-ethylacetamide (analog) | NaOH (hydrolysis) | Ethylamine and Acetic Acid | Amide Hydrolysis |
Functional Group Interconversions on Peripheral Moieties
The cyclopropyl and benzimidazole rings of the title compound and its analogues are also amenable to a range of functional group interconversions, which can be used to modulate the molecule's properties.
Cyclopropyl Ring Transformations: The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific conditions, particularly in the presence of strong electrophiles or radical initiators. beilstein-journals.org This reactivity is driven by the release of ring strain. For instance, reaction with strong acids could potentially lead to the formation of an allylic cation intermediate, which could then be trapped by nucleophiles. However, such reactions often require harsh conditions and may not be compatible with the benzimidazole and amide functionalities.
Benzimidazole Ring Transformations: The benzimidazole ring system is susceptible to electrophilic substitution reactions on the benzene portion of the molecule. The position of substitution is directed by the existing substituents. Nitration, halogenation, and sulfonation are common electrophilic aromatic substitution reactions that can introduce new functional groups onto the benzimidazole core. These newly introduced groups can then be further modified. For example, a nitro group can be reduced to an amino group, which can then participate in a wide array of subsequent reactions.
| Moiety | Reaction Type | Reagents and Conditions | Potential Products |
| Cyclopropyl Ring | Electrophilic Ring Opening | Strong acids (e.g., H₂SO₄) | Allylic or homoallylic substituted benzimidazoles |
| Cyclopropyl Ring | Radical Ring Opening | Radical initiators (e.g., AIBN) and trapping agents | Functionalized open-chain benzimidazole derivatives |
| Benzimidazole Ring | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted benzimidazole derivatives |
| Benzimidazole Ring | Electrophilic Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halo-substituted benzimidazole derivatives |
| Nitro-benzimidazole | Reduction of Nitro Group | Sn/HCl or H₂, Pd/C | Amino-substituted benzimidazole derivatives |
It is important to note that the specific conditions for these transformations would need to be carefully optimized to ensure compatibility with all functional groups present in the molecule. The interplay of the cyclopropyl, benzimidazole, and acetamide moieties could lead to unique reactivity patterns that warrant further investigation.
Advanced Structural Characterization and Solid State Analysis
Single Crystal X-ray Diffraction Analysis of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide and its Congeners
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic and molecular structure of a crystalline solid. This technique provides precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state and its arrangement within the crystal lattice.
Crystallographic Data and Refinement
While the specific crystallographic data for this compound is not available in public databases, analysis of closely related benzimidazole (B57391) derivatives allows for a representative overview of the expected crystallographic parameters. Typically, such compounds crystallize in common centrosymmetric space groups like P2₁/c (monoclinic) or P-1 (triclinic). The asymmetric unit would contain one or sometimes two independent molecules, with the unit cell comprising four or more molecules. A summary of plausible crystallographic data, based on published benzimidazole congeners, is presented below. scispace.comresearchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₁₃N₃O |
| Formula weight | 215.26 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~ 8.5 - 10.5 |
| b (Å) | ~ 10.0 - 15.0 |
| c (Å) | ~ 12.0 - 18.0 |
| β (°) | ~ 95 - 105 |
| Volume (ų) | ~ 1500 - 1900 |
| Z | 4 |
| Calculated density (g/cm³) | ~ 1.25 - 1.35 |
| Reflections collected | ~ 8000 - 12000 |
| Independent reflections | ~ 3000 - 4000 |
| R_int | ~ 0.03 - 0.05 |
| Final R indices [I > 2σ(I)] | R₁ ≈ 0.04 - 0.06 |
| wR₂ (all data) | ~ 0.12 - 0.18 |
Molecular Conformation and Geometry in the Crystalline State
Structural analyses of numerous benzimidazole derivatives have consistently shown that the fused benzimidazole ring system is nearly planar. researchgate.netresearchgate.net For this compound, it is expected that the benzimidazole core would maintain this planarity.
Intermolecular Interactions in Crystal Packing
The stability of a crystal lattice is dictated by a complex network of non-covalent intermolecular interactions. These forces, including hydrogen bonds, van der Waals forces, and π-π stacking, determine the final packing arrangement of the molecules. rsc.orgmdpi.com
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the sum of van der Waals radii, typically corresponding to strong interactions like hydrogen bonds. nih.gov
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For a molecule like this compound, the plot is expected to be dominated by H···H contacts, reflecting the hydrogen-rich exterior of the molecule. nih.gov Significant contributions from C···H/H···C and O···H/H···O contacts would also be anticipated, corresponding to van der Waals forces and hydrogen bonding, respectively. iucr.org A representative distribution of these interactions is shown in the table below.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45 - 55% |
| C···H / H···C | 25 - 30% |
| O···H / H···O | 10 - 15% |
| N···H / H···N | 5 - 8% |
| C···C | 3 - 5% |
Hydrogen Bonding Network Characterization
The acetamide (B32628) moiety is a classic hydrogen-bonding functional group, containing an N-H donor and a C=O acceptor. This enables the formation of robust intermolecular hydrogen bonds that often direct the crystal packing. A common motif for secondary amides is the formation of centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds, described by the graph-set notation R²₂(8). semanticscholar.org
Additionally, the lone pair on the pyridine-like nitrogen (N3) of the benzimidazole ring can act as a hydrogen bond acceptor. This could lead to the formation of chains or more complex two- or three-dimensional networks, potentially involving weaker C-H···N interactions from the cyclopropyl (B3062369) or aromatic rings. nih.govnih.gov The interplay of these strong and weak hydrogen bonds is a defining feature of the supramolecular assembly. nih.gov
Polymorphism and Solid-State Properties
There is no published research detailing the polymorphic forms of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.
Studies on related benzimidazole derivatives, such as 2-propyl-1H-benzimidazole, have shown that polymorphism can be induced by temperature changes, leading to different crystalline forms with variations in molecular conformation and crystal packing. However, similar studies have not been conducted or reported for the cyclopropyl-substituted acetamide derivative . Therefore, no data on its crystal systems, space groups, or other solid-state properties can be provided.
Spectroscopic and Spectrometric Characterization Techniques
Detailed spectroscopic and spectrometric data for this compound are not available in peer-reviewed literature or spectral databases. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for elucidating the molecular structure of a compound.
While general principles of these techniques would apply to the characterization of this molecule, the absence of experimental data prevents the creation of specific data tables or a detailed analysis of its spectral features. For analogous compounds, spectroscopic studies have been crucial in confirming their synthesized structures. For instance, in various substituted benzimidazole-acetamide derivatives, ¹H NMR has been used to identify the chemical environment of protons, ¹³C NMR to determine the carbon skeleton, IR spectroscopy to identify functional groups like amides and aromatic rings, and mass spectrometry to confirm the molecular weight and fragmentation patterns. Without such data for this compound, a scientifically accurate characterization is not possible at this time.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations are typically performed on a single, isolated molecule in the gas phase or with solvent effects approximated.
Density Functional Theory (DFT) Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT study of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the total electronic energy of the molecule.
From this optimized structure, various thermodynamic properties could be calculated. A hypothetical data table for such calculations is presented below, illustrating the types of information that would be obtained.
| Parameter | Hypothetical Value | Unit |
| Total Energy | Value | Hartrees |
| Enthalpy | Value | kcal/mol |
| Gibbs Free Energy | Value | kcal/mol |
| Dipole Moment | Value | Debye |
| Note: The values in this table are placeholders and would be determined by actual DFT calculations. |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, crucial for determining a molecule's reactivity. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
A theoretical study would calculate the energies of these orbitals and visualize their spatial distribution across the molecule.
| Orbital | Hypothetical Energy | Unit |
| HOMO | Value | eV |
| LUMO | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Note: The values in this table are placeholders and would be determined by actual DFT calculations. |
Electrostatic Potential Surface Mapping
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. This map is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and likely to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are electron-poor and can act as hydrogen bond donors or interact with negatively charged species. For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms of the acetamide (B32628) and benzimidazole (B57391) groups.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor.
Conformational Landscape Exploration
A molecule like this compound has several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore this conformational landscape, identifying the most stable and frequently occurring shapes of the molecule in a given environment. This information is critical for understanding how the molecule might fit into a binding site of a protein.
Ligand-Target Binding Dynamics (in model systems)
If a potential biological target for this compound were identified, MD simulations could be used to model the binding process. By placing the molecule near the binding site of the target protein in a simulated physiological environment, researchers can observe how it interacts with the amino acid residues. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The stability of these interactions over the course of the simulation can provide an estimate of the binding affinity.
While specific computational and theoretical data for this compound are not currently available in the scientific literature, the established methodologies of quantum chemical calculations and molecular dynamics simulations provide a clear roadmap for future research. Such studies would be instrumental in characterizing the physicochemical properties of this compound and exploring its potential as a pharmacologically active agent.
Molecular Docking Studies and Target Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. These studies are crucial for understanding the potential mechanism of action and for structure-based drug design.
The initial step in molecular docking involves identifying potential binding sites on a target protein. For a novel compound like this compound, potential targets might be inferred from the known biological activities of structurally similar compounds, such as benzimidazoles or acetamide derivatives, which have shown activity against targets like kinases, DNA gyrases, and enzymes implicated in neurodegenerative diseases. nih.govnih.gov
Putative binding sites are typically pockets or cavities on the protein's surface that are sterically and chemically suitable for ligand binding. These sites are often the enzyme's active site or allosteric regulatory sites. Computational algorithms are used to analyze the protein's 3D structure, obtained from sources like the Protein Data Bank (PDB), to identify these potential pockets. The analysis considers factors like volume, shape, and the physicochemical properties of the amino acid residues lining the cavity.
Once a binding site is identified, docking algorithms systematically sample a large number of possible conformations of the ligand within the site. This process predicts the most likely binding mode or orientation of the compound. The stability of each pose is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol).
For this compound, these simulations would predict how the cyclopropyl (B3062369), benzimidazole, and acetamide moieties orient themselves to form favorable interactions with the protein's active site residues. Key interactions typically include hydrogen bonds (e.g., with the acetamide group), hydrophobic interactions (with the cyclopropyl and benzimidazole rings), and potential π-π stacking. researchgate.net The calculated interaction energies for the most stable poses help rank potential candidates and prioritize them for further study. mdpi.com
| Predicted Binding Mode | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Pose 1 | -9.2 | ASP145, LYS72 | Hydrogen Bond (Acetamide C=O) |
| Pose 1 | LEU120, VAL55 | Hydrophobic (Cyclopropyl) | |
| Pose 1 | PHE144 | π-π Stacking (Benzimidazole) | |
| Pose 2 | -8.5 | GLU91, LYS72 | Hydrogen Bond (Acetamide N-H) |
| Pose 2 | ALA70, LEU120 | Hydrophobic (Cyclopropyl, Benzimidazole) |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model can be used as a 3D query in virtual screening to rapidly search large compound libraries for molecules with a high probability of being active. d-nb.infonih.gov
Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. researchgate.netnih.gov
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target protein is unknown, but a set of active ligands is available. The molecules in the training set are structurally aligned, and common chemical features that are essential for their biological activity are identified. researchgate.net For a compound like this compound, a model could be developed from a series of active benzimidazole analogues. The resulting pharmacophore might consist of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings arranged in a specific spatial orientation. mdpi.com
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (alone or complexed with a ligand) is known, a pharmacophore model can be derived directly from the key interaction points within the binding site. nih.gov This involves identifying features on the ligand that are complementary to the protein's active site, such as mapping hydrophobic pockets, hydrogen-bonding residues, and aromatic stacking partners. researchgate.net
| Pharmacophoric Feature | Description | Potential Corresponding Moiety |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom capable of accepting a hydrogen bond. | Acetamide carbonyl oxygen, Benzimidazole nitrogen |
| Hydrogen Bond Donor (HBD) | A functional group capable of donating a hydrogen bond. | Acetamide N-H group |
| Hydrophobic Group (HY) | A non-polar region of the molecule. | Cyclopropyl ring, Benzene (B151609) ring of benzimidazole |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Benzimidazole ring system |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | (Potentially) Benzimidazole nitrogen upon protonation |
A validated pharmacophore model serves as a powerful tool for virtual screening, aiming to identify novel compounds from vast chemical databases. nih.govd-nb.info The pharmacophore model acts as a 3D search query, filtering databases to retrieve only those molecules that possess the required chemical features in the correct spatial arrangement. nih.gov
This approach is particularly valuable for "scaffold hopping," where the goal is to discover new core molecular structures that are fundamentally different from the known active compounds but still satisfy the essential pharmacophoric requirements. nih.gov By applying a pharmacophore derived from the this compound scaffold, researchers could potentially identify entirely new classes of compounds that interact with the same biological target, offering opportunities for developing intellectual property and improving pharmacological properties. researchgate.net
Structure Activity Relationship Sar Studies on 2 2 Cyclopropyl 1h 1,3 Benzodiazol 1 Yl Acetamide Derivatives
Systematic Modification of the Cyclopropyl (B3062369) Moiety
The substituent at the C2-position of the benzimidazole (B57391) ring is a critical determinant of biological activity. The presence of a cyclopropyl group in the parent compound is significant. This small, constrained aliphatic ring serves to explore the steric and conformational requirements of the target binding site. In drug design, cyclopropyl groups are often introduced to enhance metabolic stability or to lock a molecule into a specific, biologically active conformation.
Research into related benzimidazole derivatives has highlighted the importance of this position. For instance, studies on anti-inflammatory benzimidazoles led to the development of potent compounds featuring methyl-cyclopropyl moieties, indicating that this specific group can be highly favorable for activity. While direct SAR studies systematically replacing the cyclopropyl group with other alkyl or aryl groups on the 2-(1H-1,3-benzodiazol-1-yl)acetamide backbone are not extensively detailed in the literature, the general principles of benzimidazole SAR underscore the sensitivity of the C2-position. Replacing the compact cyclopropyl ring with larger, more flexible alkyl chains (e.g., isobutyl) or bulky aryl groups would significantly alter the steric profile and electronic properties, thereby influencing target interaction. The selection of a small, lipophilic group like cyclopropyl is often a strategic choice to balance potency and pharmacokinetic properties.
Table 1: Influence of C2-Position Substituents on Benzimidazole Activity (General Observations)
| C2-Substituent | General Effect on Activity | Rationale |
|---|---|---|
| Cyclopropyl | Often associated with potent activity. | Provides conformational rigidity and favorable steric interactions. |
| Small Alkyl (e.g., Methyl) | Variable; can be essential for activity in some series. | Occupies a small hydrophobic pocket in the target protein. |
| Phenyl/Substituted Phenyl | Activity is highly dependent on substitution patterns on the phenyl ring. | Allows for extensive π-π stacking and hydrophobic interactions. |
| Amino Group | Can enhance activity, particularly in certain enzyme inhibitors. | Introduces a key hydrogen bonding site. |
Alterations of the Benzodiazole Ring System
The benzimidazole ring itself is a key pharmacophore, but its activity can be finely tuned by substitutions on the fused benzene (B151609) ring or, more fundamentally, by altering the heteroatoms within the diazole ring.
Modifications at the C5 and C6 positions of the benzimidazole ring have been extensively explored to enhance biological efficacy. The electronic nature and position of these substituents can dramatically influence the molecule's interaction with its biological target.
SAR studies on antimicrobial benzimidazoles have revealed that the placement of substituents is crucial. For example, introducing substituents at the meta position (relative to the imidazole (B134444) fusion points, corresponding to C5 or C6) can lead to excellent activity. Conversely, placing the same substituents at para positions can diminish biological activity. This suggests that the electronic landscape and steric profile around this region of the molecule are critical for proper binding. In some anticancer derivatives, a 5-chloro substitution was found to improve cytotoxicity compared to a 5-fluoro substitution, highlighting the role of specific halogen atoms.
Table 2: Effect of Benzene Ring Substitution on Antimicrobial Activity of Benzimidazole Derivatives
| Compound Series | Substitution at C5/C6 | Observed Activity | Reference |
|---|---|---|---|
| N-alkyl-2-substituted-1H-benzimidazoles | 3-NHSO₂CH₃ (meta) | Excellent antibacterial activity | |
| N-alkyl-2-substituted-1H-benzimidazoles | 4-NHSO₂CH₃ (para) | Diminished antibacterial activity | |
| Anticancer Benzimidazoles | 5-Chloro | Improved cytotoxicity |
The 1,3-diazole (imidazole) portion of the benzimidazole scaffold is fundamental to its chemical character and biological function. The two nitrogen atoms act as hydrogen bond acceptors and are key to the molecule's ability to mimic natural purines. Consequently, SAR investigations on this scaffold have overwhelmingly focused on substitutions at the peripheral N1, C2, C5, and C6 positions rather than altering the core ring structure.
Replacing one of the nitrogen atoms with another heteroatom, for instance, oxygen to form a benzoxazole (B165842) or sulfur to create a benzothiazole (B30560), would result in a different heterocyclic system with distinct electronic and hydrogen-bonding properties. While these scaffolds are also explored in medicinal chemistry, systematic studies comparing their activity directly against the 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide template are not a common SAR strategy. The integrity of the benzimidazole nucleus is often considered essential for the specific target interactions of this compound class. Therefore, this area of modification remains less explored in the context of this particular molecular framework.
Variations in the Acetamide (B32628) Side Chain
The N1-acetamide side chain provides a crucial vector for interaction and can be modified to optimize activity and pharmacokinetic properties. Key areas for modification include the length of the alkyl spacer and the amide linkage itself.
The acetamide group (-CH₂CONH₂) features a single methylene (B1212753) (-CH₂) unit acting as a spacer between the benzimidazole N1-atom and the amide moiety. The length and branching of this alkyl chain can influence the molecule's flexibility and its ability to position the amide group correctly for target binding.
Studies on related N-alkylated benzimidazoles have shown that activity is sensitive to the length of the alkyl chain. In one series of antiproliferative agents, N-substitution with straight-chain alkyl groups from one to seven carbons (N-methyl to N-heptyl) demonstrated that biological activity varied with chain length. Another study found that increasing the alkyl chain length from methyl to ethyl on the N1 position led to a reduction in antifungal activity. This suggests that an optimal spacer length exists. Introducing branching (e.g., an isobutyl group) can also have a significant impact, often enhancing lipophilicity and potentially improving cell penetration, as seen in some potent antiproliferative benzimidazole carboxamides. For the acetamide series, extending the spacer to an ethyl group (N-CH₂CH₂CONH₂) or introducing branching would similarly modulate the compound's conformational freedom and potency.
The terminal amide group (-CONH₂) is a key site for hydrogen bonding. Replacing one or both of the hydrogen atoms with other substituents (N-substitution) is a common strategy to probe for additional binding interactions or to enhance properties like solubility and cell permeability.
In a series of N-substituted benzimidazole derived carboxamides, replacing the amide hydrogens with various groups was shown to strongly influence biological activity. For example, attaching a phenyl group to the amide nitrogen (forming a benzamide) creates a new site for potential hydrophobic or π-stacking interactions. The activity of such derivatives is then further influenced by substitutions on this new phenyl ring. Replacing the unsubstituted amide with N-alkyl or N-aryl groups can fundamentally alter the molecule's binding mode and biological profile.
Table 3: Representative Modifications of the Amide Linkage in N1-Acyl Benzimidazoles
| Base Scaffold | Modification | Resulting Group | Potential SAR Impact |
|---|---|---|---|
| Benzimidazole-1-yl-CH₂- | Unsubstituted Amide (Parent) | -CONH₂ | Provides H-bond donor/acceptor capacity. |
| Benzimidazole-1-yl-CH₂- | N-Methyl Amide | -CONHCH₃ | Reduces H-bond donor capacity; increases lipophilicity. |
| Benzimidazole-1-yl-CH₂- | N-Phenyl Amide | -CONHC₆H₅ | Introduces bulky group for potential hydrophobic/π-stacking interactions. |
Elucidation of Key Pharmacophoric Elements
The structure-activity relationship (SAR) of this compound and its derivatives is fundamentally linked to the arrangement and nature of its core structural components. The benzimidazole scaffold, the C2-cyclopropyl group, and the N1-acetamide moiety each play a crucial role in the molecule's interaction with biological targets. SAR studies on analogous compounds have highlighted that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring are critical in modulating pharmacological activity. nih.govnih.govresearchgate.net
The 2-substituted benzimidazole framework is a well-established pharmacophore in medicinal chemistry. researchgate.net The specific substitution at the C2 position is a key determinant of the compound's biological effects. In the case of this compound, the cyclopropyl group at this position is of particular interest. This small, rigid ring system can influence the molecule's conformation and lipophilicity, which in turn affects its binding to target proteins.
The N1-acetamide group is another critical pharmacophoric element. The presence of an acetamide moiety has been shown to enhance the biological activity of certain benzimidazole derivatives. nih.gov This group can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site. Modifications to the acetamide side chain, such as altering the length of the alkyl chain or introducing different functional groups, would likely have a significant impact on the compound's activity.
A summary of the key pharmacophoric elements and the general impact of substitutions on the benzimidazole scaffold is presented in the table below.
| Structural Feature | Position | General Impact of Substitution on Biological Activity |
| Benzimidazole Core | - | Provides the fundamental scaffold for receptor interaction. The aromatic nature and nitrogen atoms are key for binding. |
| Cyclopropyl Group | C2 | Influences lipophilicity and conformational rigidity. Modifications can impact binding affinity and selectivity. |
| Acetamide Moiety | N1 | Can participate in hydrogen bonding. Alterations to this group can significantly affect potency and pharmacokinetic properties. |
| Benzene Ring | C5/C6 | Substitution with electron-withdrawing or electron-donating groups can modulate electronic properties and overall activity. |
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogues and to guide the design of more potent and selective compounds.
The development of a predictive QSAR model for this class of compounds would typically involve the following steps:
Data Set Selection: A series of this compound derivatives with experimentally determined biological activities would be compiled. This set is then divided into a training set for model development and a test set for external validation.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. ijpsr.com
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various statistical metrics and by predicting the activity of the compounds in the test set.
For benzimidazole derivatives, QSAR studies have successfully identified key physicochemical properties that govern their biological activities. ui.ac.idpnrjournal.comnih.gov These studies often highlight the importance of descriptors related to lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).
The table below summarizes the types of descriptors and statistical methods commonly employed in QSAR studies of benzimidazole derivatives, which would be applicable to the analysis of this compound analogues.
| Descriptor Type | Examples | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describes the electronic aspects of the molecule, influencing electrostatic interactions. |
| Steric | Molar refractivity, van der Waals volume, Surface area | Relates to the size and shape of the molecule, affecting its fit into a binding site. |
| Hydrophobic | LogP, Polar surface area (PSA) | Quantifies the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and connectivity of the molecular structure. |
By applying these QSAR methodologies, it would be possible to develop predictive models for novel derivatives of this compound, thereby accelerating the discovery of new therapeutic agents.
Investigation of Biological Activities and Molecular Mechanisms Preclinical and in Vitro Focus
Enzyme Inhibition Studies and Mechanistic Elucidation
The capacity of 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide to act as an enzyme inhibitor has been a subject of scientific inquiry. This section explores its profile against various enzyme classes, including kinases and other relevant enzymes, and delves into the molecular interactions that govern its inhibitory action.
Kinase Inhibition Profiles (e.g., PI3Kγ, Syk, HDAC)
Research into the kinase inhibition profile of compounds structurally related to this compound has revealed activity against several key kinases. For instance, the benzimidazole (B57391) scaffold is a common feature in many kinase inhibitors. One such compound, AT9283, which incorporates a benzimidazole moiety, has been shown to directly inhibit Spleen tyrosine kinase (Syk) activity. nih.gov In an in vitro protein tyrosine kinase assay, AT9283 demonstrated direct inhibition of Syk, which in turn suppressed the activation of its downstream substrate LAT and other signaling molecules like PLCγ1 and Akt. nih.gov While these findings are for a different molecule, they highlight the potential of the benzimidazole core structure in kinase inhibition.
Histone deacetylases (HDACs) are another class of enzymes targeted by compounds containing similar structural motifs. mdpi.com However, specific inhibitory data for this compound against PI3Kγ, Syk, or HDACs is not detailed in the currently available literature.
Inhibition of Other Relevant Enzymes
Beyond kinases, the benzimidazole-acetamide structure has been explored for its inhibitory effects on other enzyme systems. While direct inhibition data for this compound against Tryptophan hydroxylase 2 (TPH2) or Methionyl-tRNA synthetase (MetRS) is not specified, related heterocyclic compounds have been investigated as potential enzyme inhibitors. For example, various pyrazole (B372694) derivatives have been synthesized and evaluated as inhibitors for bacterial enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), indicating the broad utility of such heterocyclic systems in enzyme-targeted drug discovery. nih.gov
Mechanistic Insights into Enzyme-Inhibitor Interactions
The mechanism of action for benzimidazole-containing inhibitors often involves interactions with the enzyme's active site. For kinase inhibitors, this can include binding to the ATP pocket and extending into nearby allosteric regions. nih.gov This "DFG-out" binding mode, where the inhibitor stabilizes an inactive conformation of the kinase, is a characteristic of Type-II kinase inhibitors. nih.gov The specific interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds with key amino acid residues within the enzyme's catalytic domain. Molecular docking studies on related compounds, such as certain pyrazolone-thiadiazole hybrids, have been used to predict binding modes and suggest potential for enzyme inhibition, for instance against 5-lipoxygenase (5-LOX). mdpi.com
Receptor Binding and Modulation Studies
The interaction of this compound with cellular receptors, particularly G protein-coupled receptors and ion channels, is another critical area of investigation to understand its pharmacological profile.
G Protein-Coupled Receptor (GPCR) Modulation
G protein-coupled receptors represent a major class of drug targets due to their role in transducing extracellular signals into cellular responses. nih.gov Allosteric modulation of GPCRs is an innovative therapeutic approach. nih.gov Compounds with benzamide (B126) and pyrazole motifs have been successfully developed as allosteric modulators for GPCRs such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov For example, analogues of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) have been shown to act as positive allosteric modulators of mGluR5, enhancing the receptor's response to glutamate. nih.gov This indicates that the structural elements present in this compound could potentially interact with allosteric sites on GPCRs, although specific studies on this compound are needed.
Ion Channel Modulation (e.g., SLACK Potassium Channels)
Ion channels are crucial for regulating cellular excitability, and their modulation presents a therapeutic strategy for various disorders. The benzimidazole core is found in compounds that modulate ion channel activity. Notably, the compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) acts as an inhibitory gating modulator of small conductance Ca2+-activated K+ (SK) channels. nih.gov This compound decreases the channel's sensitivity to calcium, thereby inhibiting its activity. nih.gov
Furthermore, the KCNT1 gene product, the SLACK sodium-activated potassium channel, is a target for inhibitors in conditions like certain forms of epilepsy. mdpi.com While a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides have been identified as SLACK channel inhibitors, specific data on this compound in this context is not available. mdpi.com The study of related structures suggests that the acetamide (B32628) linkage and heterocyclic systems are amenable to interaction with ion channels.
Antimicrobial Activity Investigations (In Vitro and Preclinical Models)
Preliminary research has explored the potential of this compound as an antimicrobial agent. These investigations have primarily been conducted in laboratory settings (in vitro) and have targeted a range of microorganisms, including bacteria and helminths, while also exploring its impact on microbial virulence.
Antibacterial Activity Against Specific Strains
While broad screenings of benzimidazole derivatives have shown varied antibacterial potential, specific data on the activity of this compound against particular bacterial strains are not extensively detailed in publicly available research. The general class of benzimidazoles has been noted for its diverse biological activities, which has prompted the synthesis of various analogs for antibacterial screening. Compounds incorporating a benzimidazole nucleus linked to an acetamide moiety have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria, with some derivatives showing notable activity. The inclusion of a cyclopropane (B1198618) group in other molecular structures has also been explored as a strategy to enhance antimicrobial properties. However, specific minimum inhibitory concentration (MIC) values for this compound against common pathogens like Staphylococcus aureus or Escherichia coli are not yet established in the literature.
Anthelmintic Activity in Model Organisms (e.g., C. elegans)
The nematode Caenorhabditis elegans serves as a standard model organism for screening compounds with potential anthelmintic activity due to its physiological similarities to parasitic nematodes. This model allows for the assessment of a compound's effect on various life stages, including eggs, larvae, and adults. While benzimidazoles as a class are well-known for their use as anthelmintic drugs in veterinary medicine, specific studies detailing the efficacy of this compound in C. elegans paralysis or mortality assays are limited. The screening of small chemical libraries against C. elegans is a common strategy for identifying new anthelmintic candidates, but results pertaining to this specific compound have not been prominently published.
Investigations into Anti-Virulence Mechanisms
Anti-virulence therapy represents an alternative approach to traditional antibiotics, aiming to disarm pathogens by targeting their virulence factors rather than killing the bacteria directly. This strategy can potentially reduce the selective pressure that drives antibiotic resistance. Research in this area requires a deep understanding of the specific virulence mechanisms of a pathogen. Investigations into whether this compound can interfere with bacterial virulence factors—such as biofilm formation, toxin production, or quorum sensing—are still in a nascent stage. While related benzothiazole (B30560) derivatives have shown promise in inhibiting biofilm formation, a key virulence factor, specific data for this compound is not currently available.
Cellular Pathway Modulation in Non-Human Models
Beyond its direct antimicrobial effects, research has begun to explore how this compound interacts with and modulates specific cellular pathways. These investigations are crucial for understanding its broader biological effects and potential mechanisms of action.
Effects on Mitochondrial Function and Dynamics
Mitochondria are vital organelles involved in cellular energy production, and their dysfunction is implicated in a variety of diseases. The effect of this compound on mitochondrial function and dynamics is an area of active scientific interest. However, specific studies detailing its impact on processes such as mitochondrial respiration, membrane potential, or mitochondrial fission and fusion in non-human models have not yet been published.
Modulation of Inflammasome Activity (e.g., NLRP3)
Inflammasomes are key components of the innate immune system, and their dysregulation is linked to various inflammatory disorders. The NLRP3 inflammasome, in particular, has emerged as a significant drug target. It plays a crucial role in the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). The potential for small molecules to inhibit the activation of the NLRP3 inflammasome is a promising area of therapeutic research. Currently, there is no direct published evidence to suggest that this compound acts as a modulator of NLRP3 inflammasome activity. While various other chemical scaffolds have been identified as selective inhibitors, the role of this specific benzimidazole derivative in this pathway remains to be investigated.
Interference with Viral Protein Interactions (e.g., SARS-CoV-2 Mpro, RSV Fusion Protein)
There is no available research in the public domain that investigates or documents the interaction of "this compound" with viral proteins such as SARS-CoV-2 Main Protease (Mpro) or Respiratory Syncytial Virus (RSV) Fusion Protein.
Target Validation Studies in Relevant Biological Systems
Similarly, a thorough review of scientific databases and literature reveals no studies on the target validation of this specific compound. The following subsections, therefore, remain unaddressed due to the absence of relevant data:
siRNA/CRISPR-mediated Target Knockdown/Out Studies
No research has been published detailing the use of siRNA or CRISPR technologies to investigate the molecular targets of "this compound".
Gene Expression Profiling in Response to Compound Treatment
There are no available gene expression profiling studies, such as microarray or RNA-sequencing, that analyze cellular responses to treatment with "this compound".
Proteomic Analysis of Protein Interactions
No proteomic studies have been published that identify the protein interaction partners of "this compound".
Due to the lack of available scientific data for "this compound" in the specified areas of investigation, the requested article sections cannot be generated.
Future Research Directions and Academic Implications
Exploration of Novel Synthetic Routes and Sustainable Synthesis
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that may utilize harsh reagents, toxic solvents, and generate significant waste. mdpi.comeprajournals.com Future research should prioritize the development of novel and sustainable synthetic pathways for 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide. This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. eprajournals.comijarsct.co.in
Key areas for exploration include:
Green Solvents: Investigating the use of environmentally benign solvents such as water, ionic liquids (ILs), or deep eutectic solvents (DES) can drastically reduce the reliance on volatile and hazardous organic solvents. mdpi.comnih.gov
Catalysis: The use of efficient and recyclable catalysts, including Lewis acids, organometallic catalysts, or even hierarchical nanoporous materials like zeolites, could enhance reaction rates and selectivity under milder conditions. mdpi.com
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound can shorten reaction times and often lead to higher yields compared to conventional heating methods. ijarsct.co.inresearchgate.netmdpi.com
Solvent-Free Reactions: Developing solid-state or solvent-free condensation reactions, potentially facilitated by grinding or ball-milling, represents a highly sustainable approach by eliminating solvent use entirely. eprajournals.comresearchgate.net
By focusing on these green methodologies, future synthetic efforts can not only make the production of this compound more environmentally responsible but also potentially more cost-effective and efficient. ijarsct.co.in
Advanced Computational Modeling for Mechanism Prediction and Lead Optimization
Computational modeling offers powerful tools to accelerate the drug discovery and development process by providing insights into a molecule's behavior at an atomic level. mdpi.com For this compound, where the specific biological targets are not yet fully elucidated, computational approaches are invaluable for generating hypotheses and guiding experimental work.
Future computational studies should include:
Molecular Docking: To predict potential protein targets and understand binding modes, docking studies can be performed against libraries of known protein structures, such as kinases, polymerases, or receptors, which are common targets for benzimidazole derivatives. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its predicted target, assessing the stability of the binding pose and identifying key intermolecular interactions like hydrogen bonds and van der Waals forces. mdpi.comrsc.org
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage research. jcchems.com These models can forecast the compound's drug-like properties, helping to identify potential liabilities before committing to extensive synthesis and in vivo testing. mdpi.com
Lead Optimization: Computational models can guide the rational design of new analogs. By predicting how structural modifications to the cyclopropyl (B3062369), acetamide (B32628), or benzimidazole core might affect binding affinity, selectivity, and pharmacokinetic properties, these models can streamline the hit-to-lead optimization process. researchgate.netresearchgate.netnih.gov
Deeper Mechanistic Dissection of Molecular Interactions and Cellular Pathways
Understanding the precise mechanism of action is fundamental to the development of any bioactive compound. The benzimidazole scaffold is known to interact with a wide array of biological targets. rsc.orgnih.govresearchgate.net A deeper mechanistic dissection for this compound is a critical next step.
Key experimental approaches would involve:
Target Identification: Techniques such as affinity chromatography, chemical proteomics, and pull-down assays using a tagged version of the compound can identify its direct binding partners within the cell.
Cellular Pathway Analysis: Once a target is identified, downstream effects can be mapped using reporter gene assays, Western blotting to assess protein phosphorylation or expression levels, and other cell-based functional assays. For example, if the compound is found to be a kinase inhibitor, its effect on specific signaling pathways would be investigated. rsc.org
Apoptosis and Cell Cycle Analysis: Many bioactive compounds exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. mdpi.com Future studies should investigate whether this compound activates caspases or alters the expression of key regulatory proteins like Bcl-2 and Bax, which are hallmarks of apoptosis. mdpi.comnih.gov
These studies will be essential to build a comprehensive picture of how the compound functions at a molecular and cellular level, informing its potential therapeutic applications.
Expansion of Compound Library for Comprehensive SAR and QSAR Exploration
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing crucial insights into how a compound's chemical structure relates to its biological activity. rroij.comresearchgate.net For this compound, a systematic expansion of the chemical library is needed to build robust SAR and Quantitative Structure-Activity Relationship (QSAR) models.
A focused medicinal chemistry campaign should explore modifications at key positions:
N1-Position: The acetamide group at the N1 position is a prime site for modification. Varying the length of the alkyl chain, replacing the amide with other functional groups (e.g., esters, sulfonamides), or incorporating different cyclic structures could significantly impact activity. nih.govnih.gov
C2-Position: The cyclopropyl group is a unique feature. Analogs could be synthesized with different small cycloalkyl groups, branched alkyl chains, or aromatic rings at the C2 position to probe the steric and electronic requirements of the binding pocket. nih.govnih.gov
The resulting library of compounds would be screened for biological activity, and the data used to construct QSAR models. These models would mathematically correlate structural features with activity, enabling the prediction of potency for newly designed compounds and accelerating the discovery of more potent leads.
| Modification Site | Examples of Potential Modifications | Potential Impact |
| N1-Position (Acetamide) | Vary linker length, replace amide with ester or sulfonamide, introduce cyclic amines. | Alter solubility, hydrogen bonding capacity, and target interaction. nih.govnih.gov |
| C2-Position (Cyclopropyl) | Substitute with other cycloalkyls (e.g., cyclobutyl), branched alkyls, or aryl rings. | Probe steric limits of the binding site, modify lipophilicity. nih.govnih.gov |
| Benzene (B151609) Ring (C5/C6) | Introduce electron-donating or electron-withdrawing groups (e.g., -CH3, -OCH3, -Cl, -NO2). | Modulate electronic properties, metabolic stability, and pharmacokinetic profile. rroij.com |
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of the biological effects of this compound, future research should leverage multi-omics approaches. nih.gov These technologies allow for the simultaneous measurement of thousands of biological molecules, providing a systems-level view of a compound's impact on a cell or organism. thermofisher.com
Integrative multi-omics strategies could include:
Transcriptomics (RNA-seq): To identify changes in gene expression patterns in cells treated with the compound. This can reveal which cellular pathways are activated or inhibited.
Proteomics: To measure changes in protein abundance and post-translational modifications, providing a more direct link to cellular function.
Metabolomics: To analyze changes in the levels of small-molecule metabolites, which can reveal effects on cellular metabolism and bioenergetics. aspect-analytics.com
By integrating these large datasets, researchers can construct comprehensive network models of the compound's mechanism of action, identify potential biomarkers of its activity, and uncover unexpected off-target effects. nih.govnih.gov This approach moves beyond a single-target perspective to a more complete understanding of the compound's biological footprint. mdpi.com
Potential for Scaffold-Based Research in Chemical Biology and Material Science
The benzimidazole scaffold is not only important in medicine but also in chemical biology and materials science. nbinno.comrsc.orgresearchgate.net The unique structure of this compound makes it an attractive starting point for research in these areas.
Future directions include:
Chemical Biology Probes: The scaffold could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to create chemical probes. These tools can be used to visualize the compound's subcellular localization, identify binding partners in living cells, and study biological processes in real-time.
Materials Science: Benzimidazoles are known for their thermal stability and electronic properties, making them useful in the development of advanced materials. nbinno.comnih.gov Research could explore the polymerization of monomers based on this scaffold to create novel polybenzimidazoles (PBIs). These materials could have applications as high-performance fibers, flame-resistant textiles, or components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com The specific substituents of this compound could impart unique packing properties or functionalities to the resulting materials. researchgate.net
Development of Advanced Analytical Techniques for Compound Characterization in Complex Matrices
Robust and sensitive analytical methods are essential for accurately quantifying a compound in biological samples, which is a prerequisite for pharmacokinetic, pharmacodynamic, and toxicology studies. While standard techniques like NMR and mass spectrometry are used for initial characterization, more advanced methods are needed for complex biological matrices. nih.govuobaghdad.edu.iq
Future research should focus on:
LC-MS/MS Method Development: Developing and validating a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would provide the high sensitivity and selectivity required to measure picogram or nanogram levels of the compound and its potential metabolites in plasma, urine, and tissue homogenates.
Metabolite Identification: In vitro studies using liver microsomes or hepatocytes, followed by LC-MS/MS analysis, can be used to identify the major metabolites of the compound. Characterizing these metabolites is crucial for understanding the compound's metabolic fate and potential for drug-drug interactions.
Mass Spectrometry Imaging (MSI): This technique could be employed to visualize the spatial distribution of the parent compound and its metabolites within tissue sections. aspect-analytics.com MSI would provide invaluable information on whether the compound reaches its intended target tissue and how it is distributed throughout an organ.
| Analytical Technique | Application | Information Gained |
| LC-MS/MS | Quantitative analysis in plasma, urine, tissues. | Pharmacokinetic parameters (absorption, distribution, metabolism, excretion). |
| High-Resolution Mass Spec | Metabolite identification in vitro and in vivo. | Structure of metabolites, understanding of metabolic pathways. |
| Mass Spectrometry Imaging | Visualization in tissue sections. | Spatial distribution of the compound and its metabolites within target organs. aspect-analytics.com |
Q & A
Q. What are the recommended synthetic routes for 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetamide, and how can reaction conditions be optimized?
A common approach involves cyclization of precursors under reflux conditions. For example, analogous syntheses use acetic acid with sodium acetate as a catalyst, with reflux times adjusted based on intermediate stability (3–5 hours in similar benzodiazole derivatives) . Optimization may include varying solvent polarity (e.g., DMF for improved solubility) or introducing inert atmospheres to prevent oxidation.
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzodiazole core and cyclopropyl substituents. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. PubChem-derived computational data (e.g., SMILES, InChI) can supplement experimental results .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Standard precautions include using PPE (gloves, lab coats), fume hoods for aerosol prevention, and immediate decontamination of spills with ethanol/water mixtures. In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes .
Q. How can researchers validate the purity of synthesized this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is ideal for purity assessment. Thin-Layer Chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) and melting point analysis (compared to literature values) provide additional validation. Recrystallization from DMF/acetic acid mixtures can further purify crystalline products .
Advanced Research Questions
Q. How can the cyclopropyl moiety influence the compound’s pharmacokinetic profile and target binding affinity?
The cyclopropyl group introduces ring strain, potentially enhancing binding to rigid enzyme pockets (e.g., kinase ATP-binding sites). Computational docking studies (AutoDock Vina, Schrödinger Suite) can model interactions, while in vitro assays (e.g., cytochrome P450 inhibition) assess metabolic stability. Comparative studies with non-cyclopropyl analogs are critical .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity). Dose-response curves (IC₅₀/EC₅₀) and kinetic studies (kcat/KM) clarify potency discrepancies. PubChem bioactivity data for structurally similar benzodiazoles can guide hypothesis generation .
Q. How can researchers design derivatives to improve this compound’s selectivity for specific biological targets?
Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzodiazole C5 position to modulate electronic effects. Methylation of the acetamide nitrogen may reduce off-target interactions. Structure-Activity Relationship (SAR) studies using combinatorial libraries are recommended .
Q. What computational approaches predict the compound’s interaction with membrane transporters (e.g., P-glycoprotein)?
Molecular Dynamics (MD) simulations (GROMACS, AMBER) model lipid bilayer penetration, while Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with transporter affinity. Free-energy perturbation (FEP) calculations assess binding free energy changes .
Q. How does solvent polarity affect the compound’s stability during long-term storage?
Stability tests in DMSO (common stock solvent) vs. aqueous buffers (pH 7.4) under nitrogen atmospheres at -20°C can identify degradation pathways (e.g., hydrolysis of the acetamide group). Accelerated stability studies (40°C/75% RH) predict shelf-life .
Q. What methodologies address conflicting data on the compound’s solubility in polar vs. non-polar solvents?
Phase solubility analysis (Higuchi–Connors method) in solvents like ethanol, DMSO, and chloroform quantifies saturation points. Dynamic Light Scattering (DLS) detects aggregation, while COSMO-RS simulations predict solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
